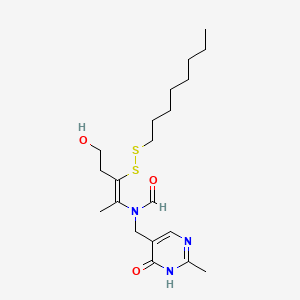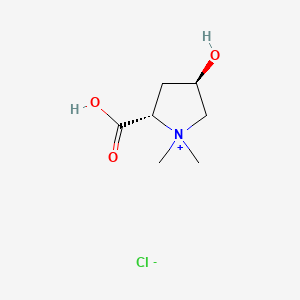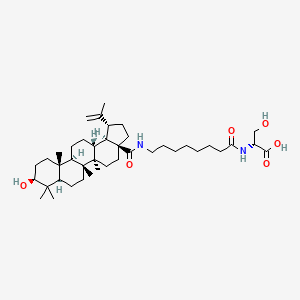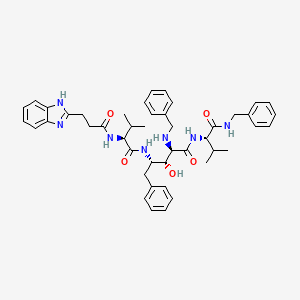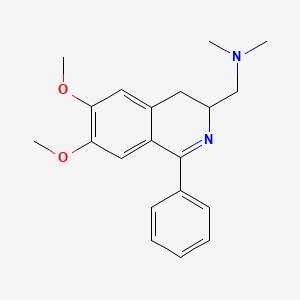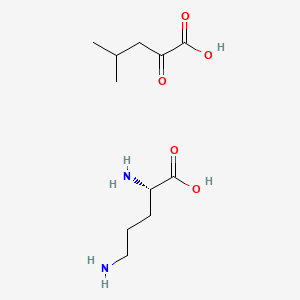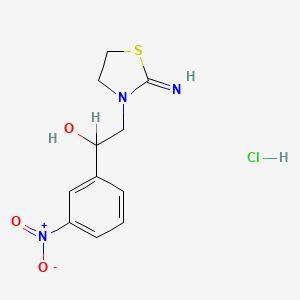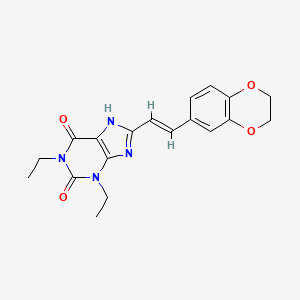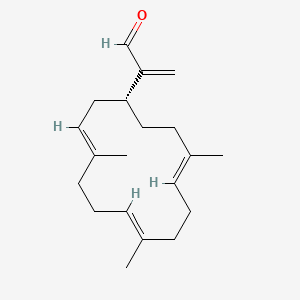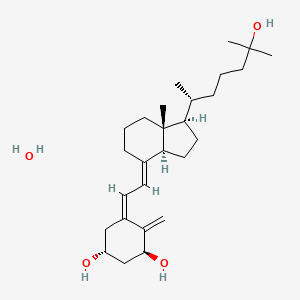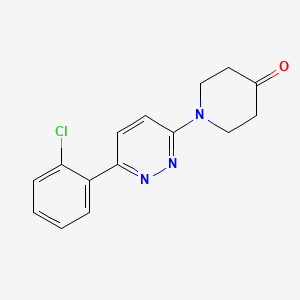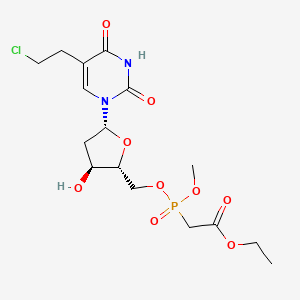
Methyl 2,3-dihydro-5-(4-bromophenyl)-2-hydroxy-3-oxo-2-furanacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-dihydro-5-(4-bromophenyl)-2-hydroxy-3-oxo-2-furanacetate is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a bromophenyl group attached to the furan ring, which imparts unique chemical and physical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dihydro-5-(4-bromophenyl)-2-hydroxy-3-oxo-2-furanacetate typically involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the furan ring. The final product is obtained after esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dihydro-5-(4-bromophenyl)-2-hydroxy-3-oxo-2-furanacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,3-dihydro-5-(4-bromophenyl)-2-hydroxy-3-oxo-2-furanacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of Methyl 2,3-dihydro-5-(4-bromophenyl)-2-hydroxy-3-oxo-2-furanacetate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological macromolecules through halogen bonding, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate: A compound with a similar bromophenyl group but a different heterocyclic core.
2,4-Disubstituted thiazoles: Compounds with similar substitution patterns but different core structures.
Uniqueness
Methyl 2,3-dihydro-5-(4-bromophenyl)-2-hydroxy-3-oxo-2-furanacetate is unique due to its specific combination of a furan ring and a bromophenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
139266-66-3 |
|---|---|
Molecular Formula |
C13H11BrO5 |
Molecular Weight |
327.13 g/mol |
IUPAC Name |
methyl 2-[5-(4-bromophenyl)-3-oxofuran-2-yl]ethaneperoxoate |
InChI |
InChI=1S/C13H11BrO5/c1-17-19-13(16)7-12-10(15)6-11(18-12)8-2-4-9(14)5-3-8/h2-6,12H,7H2,1H3 |
InChI Key |
RANPSRQPSMKZCI-UHFFFAOYSA-N |
Canonical SMILES |
COOC(=O)CC1C(=O)C=C(O1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


